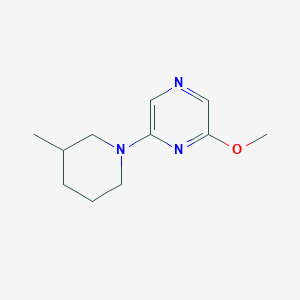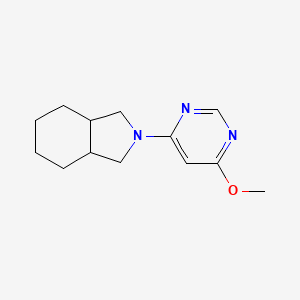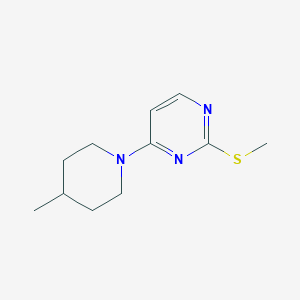![molecular formula C11H15N5S B6459954 2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole CAS No. 2549030-38-6](/img/structure/B6459954.png)
2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole” belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR and NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as FTIR, NMR, and MS .科学的研究の応用
2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole has been studied extensively for its potential applications in various scientific research fields. For instance, this compound has been found to have potential anti-cancer activity, and has been studied for its ability to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential to inhibit the growth of certain types of bacteria and fungi, and has been found to have antifungal and antibacterial activity. Furthermore, this compound has been studied for its potential to act as an anti-diabetic agent, and has been found to have potential to reduce blood glucose levels in animal models.
作用機序
The exact mechanism of action of 2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole is not yet fully understood. However, it is believed that this compound exerts its various biological activities by interacting with various enzymes and receptors in the body. For instance, this compound has been found to interact with certain enzymes involved in the regulation of glucose metabolism, and has been found to inhibit the activity of certain enzymes involved in the synthesis of fatty acids. Additionally, this compound has been found to interact with certain receptors involved in the regulation of cell growth and apoptosis, and has been found to induce apoptosis in certain types of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. For instance, this compound has been found to increase the production of certain enzymes involved in the metabolism of glucose and fatty acids. Additionally, this compound has been found to reduce the production of certain pro-inflammatory cytokines, and has been found to reduce inflammation in animal models. Furthermore, this compound has been found to inhibit the growth of certain types of cancer cells, and has been found to reduce the growth of certain types of bacteria and fungi.
実験室実験の利点と制限
The use of 2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole in laboratory experiments has a number of advantages and limitations. For instance, this compound is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. Additionally, this compound is relatively nontoxic and has been found to have a wide range of biological activities, making it suitable for use in various types of laboratory experiments. However, this compound is relatively expensive and can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.
将来の方向性
There are a number of potential future directions for the study of 2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole. For instance, further research is needed to determine the exact mechanism of action of this compound and to identify additional potential applications for this compound. Additionally, further research is needed to determine the optimal dosage and method of administration of this compound for various applications. Furthermore, further research is needed to determine the safety and efficacy of this compound in humans. Finally, further research is needed to identify potential new derivatives of this compound that may have improved biological activities.
合成法
2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole can be synthesized via a number of different methods. The most common synthesis method involves the reaction of 4-methyl-1H-pyrazol-1-ylmethyl azetidin-1-yl bromide with 2-methyl-5-thiadiazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and is typically complete within a few hours.
特性
IUPAC Name |
2-methyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-8-3-12-16(4-8)7-10-5-15(6-10)11-14-13-9(2)17-11/h3-4,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOOYFFUGSNRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6459882.png)
![3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine](/img/structure/B6459890.png)

![2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459902.png)


![2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459915.png)
![8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459931.png)
![8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459936.png)
![2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B6459944.png)
![4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6459960.png)
![6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyridazin-3-amine](/img/structure/B6459972.png)
![4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6459977.png)
![2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B6459979.png)